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Compound of Interest

Compound Name: Fmoc-N-PEG24-acid

Cat. No.: B3040563 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
The Fmoc-N-PEG24-acid linker is a versatile, heterobifunctional molecule integral to modern

bioconjugation, peptide synthesis, and the development of targeted therapeutics such as

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique

architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 24-unit

polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful toolkit for

researchers. This guide provides a comprehensive overview of its features, benefits, and

detailed protocols for its application.

Core Features and Benefits
The strategic design of the Fmoc-N-PEG24-acid linker imparts several key advantages in the

synthesis of complex biomolecules:

Orthogonal Reactivity: The linker possesses two distinct reactive moieties: an Fmoc-

protected amine and a terminal carboxylic acid. The Fmoc group can be selectively removed

under basic conditions, revealing a primary amine for conjugation, while the carboxylic acid

can be activated to react with primary amines. This orthogonality allows for controlled,

stepwise conjugation strategies.[1]
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Enhanced Solubility and Reduced Aggregation: The long, hydrophilic PEG24 spacer

significantly increases the aqueous solubility of the conjugated molecule.[2][3] This is

particularly beneficial for hydrophobic drugs or peptides, preventing aggregation and

improving their pharmacokinetic profiles.[3]

Flexible Spacer Arm: The 24-unit PEG chain provides a long and flexible spacer, which can

be crucial for overcoming steric hindrance when conjugating large molecules like antibodies

to smaller drug payloads.[4] This spacing can ensure that the biological activity of both the

targeting molecule and the payload are retained.

Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG

chains to molecules, is a well-established method for reducing the immunogenicity of

therapeutic proteins and peptides and increasing their in vivo half-life.[3]

Versatility in Application: This linker is widely used in the development of ADCs, where it

connects a cytotoxic drug to a monoclonal antibody.[5] It is also a key component in the

synthesis of PROTACs, linking a target protein-binding ligand to an E3 ligase-recruiting

ligand.[3][6] Furthermore, it finds application in peptide synthesis and the development of

diagnostic probes.[1][7]

Quantitative Data
A summary of the key physicochemical properties of the Fmoc-N-PEG24-acid linker is

presented below for easy reference.
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Property Value Source

Molecular Formula C66H113NO28 [5][8]

Molecular Weight 1368.61 g/mol [2][8]

Purity >96% [5]

Appearance White to off-white solid [8]

Solubility

Soluble in water, DMSO, DMF,

methylene chloride, and

acetonitrile.

[4]

Storage Conditions
-20°C, desiccated, and

protected from light.
[1][6]

Experimental Protocols
Detailed methodologies for the key experimental steps involving the Fmoc-N-PEG24-acid
linker are provided below.

Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

Fmoc-N-PEG24-acid linker conjugate

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

DMF

Procedure:

Dissolve the Fmoc-containing compound in a minimal amount of DMF.

Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of

deprotection solution per gram of resin-bound peptide.
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Allow the reaction to proceed at room temperature for 10-30 minutes. The progress of the

reaction can be monitored by TLC or LC-MS.

Upon completion, remove the piperidine and the dibenzofulvene-piperidine adduct by

repeated washing with DMF.

The resulting amine-containing compound can be carried forward to the next reaction step.

Carboxylic Acid Activation and Amine Coupling (e.g.,
Antibody Conjugation)
This protocol outlines the activation of the terminal carboxylic acid and its subsequent

conjugation to a primary amine-containing molecule, such as an antibody.

Materials:

Fmoc-N-PEG24-acid linker with a deprotected amine (or a payload attached to the amine)

Antibody or other amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Activation of the Carboxylic Acid:

Dissolve the carboxylic acid-containing linker in the Activation Buffer.

Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.
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Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS

ester.

Conjugation to the Amine:

Immediately add the activated linker solution to the antibody solution. The molar ratio of

linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight

at 4°C with gentle stirring.

Quenching the Reaction:

Add the quenching solution to stop the reaction and quench any unreacted NHS esters.

Purification:

Purify the resulting antibody-drug conjugate using size-exclusion chromatography to

remove excess linker, unconjugated drug, and other small molecule reagents.

Visualizations
Experimental Workflow for Antibody-Drug Conjugate
(ADC) Synthesis
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Step 1: Linker Activation

Step 2: Conjugation Step 3: Purification

Fmoc-N-PEG24-acid-Drug

Activated NHS Ester

Activation
(MES Buffer, pH 6.0)

EDC, NHS

Antibody-Drug Conjugate
(ADC)

Conjugation
(PBS, pH 7.4)

Monoclonal Antibody
(mAb)

Size-Exclusion
Chromatography Purified ADC
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Core Components
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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